5-nitro-1-propyl-1H-pyrazole
Overview
Description
5-Nitro-1-propyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, a nitro group at position 5, and a propyl group at position 1. This compound belongs to the pyrazole family, which is known for its diverse biological and pharmacological activities .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects, suggesting a wide range of potential targets .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to exhibit a range of effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1-propyl-1H-pyrazole typically involves the cyclocondensation of appropriate hydrazines with β-dicarbonyl compounds. One common method includes the reaction of 1-propylhydrazine with 3-nitro-2-butanone under acidic conditions to form the desired pyrazole derivative .
Industrial Production Methods: Industrial production of pyrazole derivatives often employs one-pot multicomponent reactions, which are efficient and cost-effective. These methods may involve the use of transition-metal catalysts or photoredox reactions to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Cyclization: Various electrophiles and nucleophiles, depending on the desired product
Major Products:
Reduction: 5-amino-1-propyl-1H-pyrazole.
Substitution: Derivatives with different functional groups replacing the nitro group.
Cyclization: Fused heterocyclic compounds
Scientific Research Applications
5-Nitro-1-propyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
1-Propyl-1H-pyrazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitro-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a propyl group, leading to variations in lipophilicity and pharmacokinetics.
5-Nitro-1-phenyl-1H-pyrazole: Contains a phenyl group, which significantly alters its chemical properties and biological activities
Uniqueness: 5-Nitro-1-propyl-1H-pyrazole is unique due to its specific combination of a nitro group and a propyl group, which imparts distinct chemical reactivity and biological activities compared to other pyrazole derivatives .
Properties
IUPAC Name |
5-nitro-1-propylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-5-8-6(9(10)11)3-4-7-8/h3-4H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVUOKAQZXKGML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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